5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 5-position and a 3-methylphenyl group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . It is plausible that this compound operates in a similar manner.
Biochemical Pathways
Related compounds have been shown to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a study found that a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibited corrosion protection properties for mild steel in an acidic environment . This suggests that the action of this compound may also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzonitrile with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with a similar structure but different functional groups.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde:
Uniqueness
5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a chloro group and a 3-methylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered ring structure containing two nitrogen atoms and one sulfur atom. Its molecular formula is with a molecular weight of approximately 227.69 g/mol. The presence of the chloro substituent and the 3-methylphenyl group contributes to its biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar thiadiazole structures have shown significant antifungal and antibacterial properties against various pathogens .
- Anticancer Effects : Research indicates that derivatives of thiadiazoles can inhibit cancer cell proliferation by targeting specific cellular pathways such as apoptosis and cell cycle regulation .
- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives can act as inhibitors of critical enzymes involved in cancer metabolism and proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of synthesized 1,3,4-thiadiazole derivatives on MCF-7 breast cancer cells. The results revealed that certain derivatives exhibited potent growth inhibitory activity (IC50 = 0.28 µg/mL), leading to cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : Research assessed the antifungal activity of thiadiazoles against Candida albicans and demonstrated that compounds similar to this compound possess significant antifungal properties .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that some thiadiazole derivatives could effectively inhibit IMPDH, crucial for nucleotide synthesis in rapidly dividing cells such as cancer cells .
Properties
IUPAC Name |
5-chloro-3-(3-methylphenyl)-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMANBSOUSXOOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221342-38-6 | |
Record name | 5-chloro-3-(3-methylphenyl)-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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